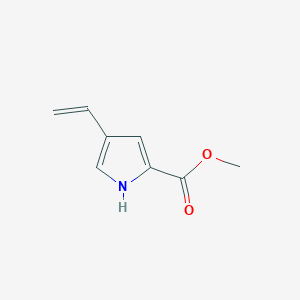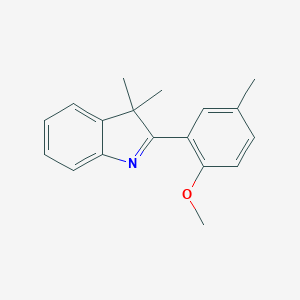![molecular formula C14H15N3 B188399 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile CAS No. 52773-58-7](/img/structure/B188399.png)
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile, also known as DMTIC, is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. DMTIC is a member of the pyrimidoindole family of compounds that have been found to possess diverse biological activities.
Mechanism Of Action
The mechanism of action of 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile is not fully understood. However, it has been suggested that 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile may exert its biological activities by interacting with DNA or RNA, inhibiting enzymes, or altering cellular signaling pathways.
Biochemical And Physiological Effects
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to have various biochemical and physiological effects. In vitro studies have shown that 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile can induce apoptosis, inhibit cell proliferation, and alter the cell cycle in cancer cells. 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. In addition, 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to have antioxidant activity and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile in lab experiments is its relatively simple synthesis method. 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile is also stable under normal laboratory conditions. However, one limitation is that 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
Future research on 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile could focus on its potential use as a photosensitizer in photodynamic therapy. In addition, further studies are needed to fully understand the mechanism of action of 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile and its potential applications in medicine, agriculture, and material science. Other future directions could include the development of more efficient synthesis methods and the modification of 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile to improve its solubility and bioavailability.
Synthesis Methods
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile can be synthesized using various methods such as the one-pot reaction of 2,4-dimethylpyrimidine-5-carbaldehyde and 2-aminobenzonitrile in the presence of a catalyst. Another method involves the reaction of 2,4-dimethylpyrimidine-5-carbaldehyde with 2-aminobenzonitrile in the presence of a base and a solvent.
Scientific Research Applications
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to have potential applications in various fields of scientific research. In the field of medicine, 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to possess anticancer activity by inhibiting the growth of cancer cells. In addition, 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to have antimicrobial activity against various strains of bacteria and fungi. 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has also been studied for its potential use as a photosensitizer in photodynamic therapy.
properties
CAS RN |
52773-58-7 |
|---|---|
Product Name |
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile |
Molecular Formula |
C14H15N3 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2,4-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile |
InChI |
InChI=1S/C14H15N3/c1-9-7-10(2)17-13-6-4-3-5-11(13)12(8-15)14(17)16-9/h7H,3-6H2,1-2H3 |
InChI Key |
JYPUZBCTJJJTNJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C(C3=C(N12)CCCC3)C#N)C |
Canonical SMILES |
CC1=CC(=NC2=C(C3=C(N12)CCCC3)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



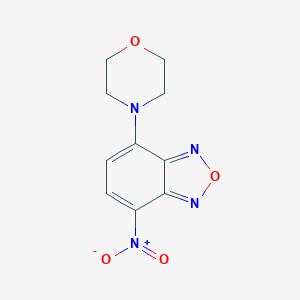
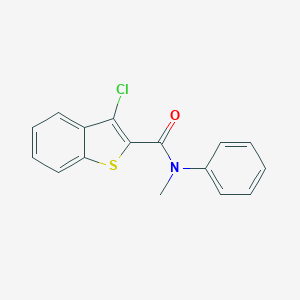
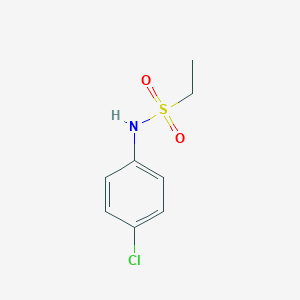
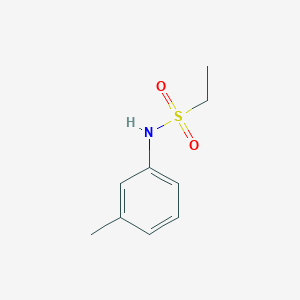
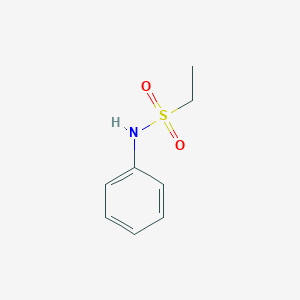
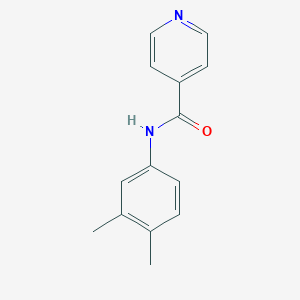
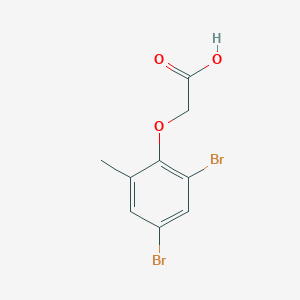
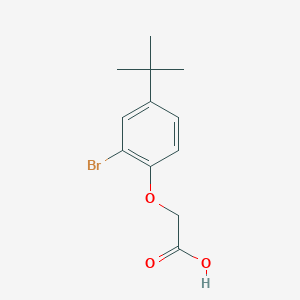
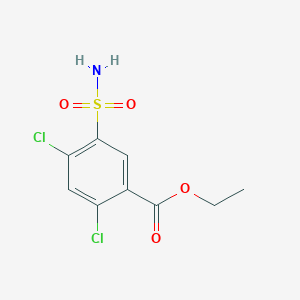
![2-mercapto-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188333.png)
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)
